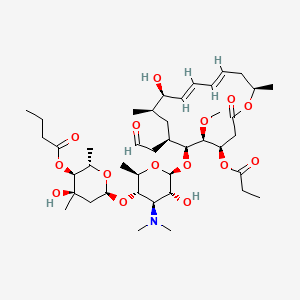

Midecamycin A2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

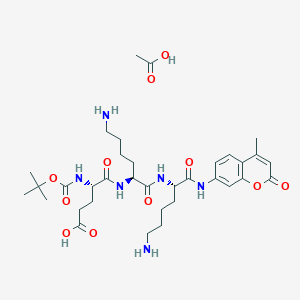

Midecamycin A2 is a macrolide antibiotic produced by the bacterium Streptomyces mycarofaciens. It exhibits strong activity against Gram-positive bacteria and weaker activity against Gram-negative bacteria, mycobacteria, and fungi. This compound is part of the midecamycin family, which includes several related compounds with similar structures and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Midecamycin A2 is typically synthesized through fermentation processes involving Streptomyces mycarofaciens. The fermentation liquid is filtered using a ceramic-film filter, followed by extraction and phase inversion. The phase inversion liquid is then crystallized using a special crystallization mode, and the resulting crystals are dried to obtain high-purity midecamycin .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation, followed by a series of purification steps to isolate the desired compound. The process includes filtration, extraction, crystallization, and drying to achieve high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Midecamycin A2 undergoes various chemical reactions, including glycosylation, which can inactivate the compound. Glycosylation involves the addition of sugar moieties to the molecule, leading to the formation of midecamycin glycosides .

Common Reagents and Conditions: Glycosylation reactions typically involve glycosyltransferases and sugar donors such as UDP-D-glucose, UDP-D-xylose, UDP-galactose, UDP-rhamnose, and UDP-N-acetylglucosamine .

Major Products: The major products of glycosylation reactions are midecamycin glycosides, which generally exhibit reduced or no antimicrobial activity compared to the parent compound .

Wissenschaftliche Forschungsanwendungen

Midecamycin A2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is widely used as a bacteriostatic agent due to its ability to inhibit bacterial protein synthesis by blocking the activity of peptidyl transferase in the 50S ribosome . This compound is also used in the study of macrolide resistance mechanisms and the development of new antibiotics .

Wirkmechanismus

Midecamycin A2 exerts its effects by inhibiting bacterial protein synthesis. It targets the 50S ribosomal subunit, preventing peptide bond formation and translocation during protein synthesis . This inhibition effectively halts bacterial growth and replication, making this compound an effective antibiotic against susceptible bacteria.

Vergleich Mit ähnlichen Verbindungen

- Midecamycin A1

- Midecamycin A3

- Kitasamycin

- Meleumycin

Comparison: Midecamycin A2 is similar to other midecamycin compounds, such as midecamycin A1 and A3, in terms of structure and antimicrobial activity. it is unique in its specific glycosylation patterns and the resulting glycosides formed during chemical reactions . Compared to kitasamycin and meleumycin, this compound has a distinct set of impurities and components, which can affect its potency and efficacy .

Eigenschaften

CAS-Nummer |

35457-81-9 |

|---|---|

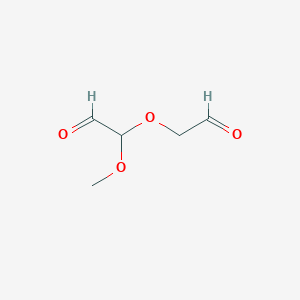

Molekularformel |

C42H69NO15 |

Molekulargewicht |

828.0 g/mol |

IUPAC-Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate |

InChI |

InChI=1S/C42H69NO15/c1-11-16-32(47)56-40-27(6)53-34(23-42(40,7)50)57-37-26(5)54-41(36(49)35(37)43(8)9)58-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(48)22-30(39(38)51-10)55-31(46)12-2/h13-15,18,20,24-30,34-41,45,49-50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,29+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 |

InChI-Schlüssel |

TYYIFWXTQAQRHI-MDWYKHENSA-N |

Isomerische SMILES |

CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)CC)C)O)C)CC=O)C)C |

Kanonische SMILES |

CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)CC)C)O)C)CC=O)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Oxan-2-yl)oxy]ethyl thiocyanate](/img/structure/B13830530.png)

![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13830553.png)